molecular formula C16H18N2O4 B2881743 Benzyl 4-oxo-3-(4-oxoazetidin-2-yl)piperidine-1-carboxylate CAS No. 2094735-16-5

Benzyl 4-oxo-3-(4-oxoazetidin-2-yl)piperidine-1-carboxylate

Cat. No.: B2881743
CAS No.: 2094735-16-5
M. Wt: 302.33
InChI Key: SFKKMSYOLSDZGN-UHFFFAOYSA-N
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Description

Benzyl 4-oxo-3-(4-oxoazetidin-2-yl)piperidine-1-carboxylate is a complex organic compound with the molecular formula C16H18N2O4 and a molecular weight of 302.33 g/mol. This compound is notable for its unique structure, which includes a piperidine ring, an azetidinone moiety, and a benzyl ester group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Scientific Research Applications

Benzyl 4-oxo-3-(4-oxoazetidin-2-yl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and in cycloaddition reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of specialty chemicals and materials

Preparation Methods

The synthesis of Benzyl 4-oxo-3-(4-oxoazetidin-2-yl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Azetidinone Moiety: The azetidinone group is introduced via a reaction with suitable azetidinone precursors under controlled conditions.

    Benzylation: The final step involves the benzylation of the compound to form the benzyl ester group.

Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts, solvents, and temperature controls to maximize yield and purity.

Chemical Reactions Analysis

Benzyl 4-oxo-3-(4-oxoazetidin-2-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, dichloromethane), catalysts (e.g., palladium on carbon), and controlled temperatures . Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of Benzyl 4-oxo-3-(4-oxoazetidin-2-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .

Comparison with Similar Compounds

Benzyl 4-oxo-3-(4-oxoazetidin-2-yl)piperidine-1-carboxylate can be compared with similar compounds such as:

    Benzyl 4-oxo-3-(triethylsilyl)piperidine-1-carboxylate: This compound has a similar piperidine ring structure but includes a triethylsilyl group instead of the azetidinone moiety.

    Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate: This compound features an ethyl ester group and lacks the azetidinone moiety.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

benzyl 4-oxo-3-(4-oxoazetidin-2-yl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O4/c19-14-6-7-18(9-12(14)13-8-15(20)17-13)16(21)22-10-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFKKMSYOLSDZGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(C1=O)C2CC(=O)N2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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